(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone
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Overview
Description
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone is a synthetic organic compound that features a triazole ring, a piperidine ring, and a chlorothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone typically involves multi-step organic reactions. One possible route includes:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Piperidine Ring Formation: The piperidine ring can be synthesized via a reductive amination reaction.
Coupling with Chlorothiophene: The final step involves coupling the triazole-piperidine intermediate with a chlorothiophene derivative using a suitable coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions could target the triazole ring or the carbonyl group.
Substitution: Substitution reactions may occur at the chlorothiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, it may serve as a probe to study enzyme interactions or receptor binding.
Medicine
Medicinally, it could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is desired.
Industry
Industrially, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action for (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The triazole ring might participate in hydrogen bonding, while the piperidine ring could provide hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-bromothiophen-2-yl)methanone
- (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-fluorothiophen-2-yl)methanone
Uniqueness
The uniqueness of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4OS/c13-11-2-1-10(19-11)12(18)16-6-3-9(4-7-16)17-8-5-14-15-17/h1-2,5,8-9H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEIYKCMLRDTGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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